Ethanone, 1-(butylmethoxyphenyl)-
Description
Contextualization within Aromatic Ketone Chemistry
Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly bonded to an aromatic ring. numberanalytics.com This structural feature imparts unique chemical properties and reactivity to these molecules. numberanalytics.com Acetophenone (B1666503), the simplest aromatic ketone, consists of a phenyl ring attached to an acetyl group. nih.govchemicalbook.com Substituted acetophenones are derivatives of acetophenone where one or more hydrogen atoms on the aromatic ring have been replaced by other functional groups. wisdomlib.org This substitution significantly influences the compound's physical and chemical properties.
The carbonyl group in aromatic ketones is key to their reactivity. The carbon atom of this group is sp2 hybridized and forms a double bond with an oxygen atom. chemicalbook.com Due to the higher electronegativity of oxygen, the electron density is shifted towards it, making the carbon atom partially positive and susceptible to nucleophilic attack. chemicalbook.com However, the presence of two hydrocarbon groups makes ketones generally less reactive than aldehydes. chemicalbook.com Aromatic ketones, including substituted acetophenones, are important intermediates in various chemical syntheses. numberanalytics.comunacademy.com
Overview of Structural Diversity and Applications of Substituted Acetophenones
The true value of substituted acetophenones lies in their vast structural diversity. The nature, position, and number of substituents on the aromatic ring can be varied, leading to a large family of compounds with a wide spectrum of properties and applications. This diversity allows for the fine-tuning of electronic and steric properties, which is crucial in fields like drug discovery and materials science. rasayanjournal.co.in
Substituted acetophenones are pivotal precursors in the synthesis of numerous biologically active molecules and other valuable chemical entities. nih.govwisdomlib.org They are starting materials for creating pyrazole (B372694) derivatives and chalcones. wisdomlib.org Chalcones, in turn, are precursors for various heterocyclic compounds with therapeutic potential. psu.edu Furthermore, substituted acetophenones are used in the synthesis of chromones. wisdomlib.org
The applications of these compounds are extensive:
Pharmaceuticals: They are intermediates in the production of pharmaceuticals such as anti-inflammatory drugs. numberanalytics.comnih.gov For instance, p-methoxy-α-bromoacetophenone is a key intermediate in the synthesis of the estrogenic drug raloxifene. nih.gov
Agrochemicals: Substituted acetophenones are used to synthesize herbicides and insecticides. numberanalytics.comnih.gov
Fragrances and Flavors: Acetophenone itself is used as a fragrance in soaps, detergents, and perfumes, and as a flavoring agent. nih.govbritannica.com
Industrial Applications: They serve as industrial solvents and are used in the production of resins and other polymers. nih.govunacademy.com
The strategy of Diversity-Oriented Synthesis (DOS) often utilizes substituted acetophenones as building blocks to create libraries of structurally diverse molecules for drug discovery. researchgate.netnih.gov This approach leverages the versatility of these compounds to generate novel natural product analogs. nih.gov
Rationale for Advanced Chemical Investigation of Ethanone (B97240), 1-(butylmethoxyphenyl)-, and Related Congeners
The specific compound, Ethanone, 1-(butylmethoxyphenyl)-, is a member of the substituted acetophenone family. Its structure, featuring both a butyl and a methoxy (B1213986) group on the phenyl ring attached to an ethanone moiety, presents an interesting case for detailed chemical study. The positions of the butyl and methoxy groups on the phenyl ring are crucial and lead to different isomers with potentially distinct properties. For example, 1-(4-butoxyphenyl)ethanone (B1265826) has the butoxy group at the para position. ontosight.ai
The investigation of this compound and its related congeners is driven by several factors:
Exploring Structure-Property Relationships: By systematically varying the substituents (like the alkyl chain length or the position of the alkoxy group), researchers can gain a deeper understanding of how these structural modifications influence the compound's physical, chemical, and potentially biological properties.
Potential for Novel Applications: The unique combination of functional groups in Ethanone, 1-(butylmethoxyphenyl)- may lead to novel applications in materials science or as a precursor for new pharmaceuticals or agrochemicals. For instance, compounds with similar structures have been explored for their potential optical, electrical, and biological activities. ontosight.ai
Advancing Synthetic Methodologies: The synthesis of such specifically substituted acetophenones can drive the development of new and more efficient synthetic methods. The Friedel-Crafts acylation is a common method for preparing aromatic ketones, and optimizing this reaction for multi-substituted rings is an ongoing area of research. chemicalbook.comontosight.ai
The study of Ethanone, 1-(butylmethoxyphenyl)- and its analogs contributes to the broader knowledge base of organic chemistry and can pave the way for the discovery of new molecules with valuable properties.
Structure
3D Structure
Properties
CAS No. |
925909-37-1 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(3-butyl-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-4-5-7-11-8-6-9-12(10(2)14)13(11)15-3/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
BXWQTGAXXRALAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)C(=O)C)OC |
Origin of Product |
United States |
Synthetic Methodologies for Ethanone, 1 Butylmethoxyphenyl and Its Analogues
Classical and Contemporary Approaches to Aryl Alkyl Ketone Synthesis
The formation of a carbon-carbon bond between an aromatic ring and an acyl group is a fundamental transformation in organic synthesis. Over the years, a variety of methods have been developed, ranging from traditional electrophilic aromatic substitution to modern cross-coupling reactions.
Friedel-Crafts Acylation Strategies on Substituted Aromatic Systems
The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. beilstein-journals.org This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. beilstein-journals.org For the synthesis of Ethanone (B97240), 1-(butylmethoxyphenyl)-, the logical starting material would be butoxybenzene (B75284), which is an electron-rich aromatic compound due to the electron-donating nature of the butoxy group.
The acylation of butoxybenzene with an acetylating agent like acetyl chloride or acetic anhydride would proceed with a Lewis acid catalyst such as aluminum chloride (AlCl₃). chemguide.co.uk The butoxy group is an ortho-, para-directing group, meaning the acetyl group will be introduced at the positions ortho or para to the butoxy group. The para-isomer is generally favored due to reduced steric hindrance.
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Acetyl Chloride | Benzene (B151609) | Reflux | ~90 | chemguide.co.uk |
| FeCl₃·6H₂O | Acetic Anhydride | Ionic Liquid | 60 | 65-94 | beilstein-journals.org |
| AlPW₁₂O₄₀ | Acetic Anhydride | Solvent-free | Mild | High | organic-chemistry.org |
Table 1: Representative Conditions for Friedel-Crafts Acylation of Aromatic Systems.
Modern advancements in Friedel-Crafts acylation have focused on the use of more environmentally benign and reusable catalysts. Solid acid catalysts and metal triflates have been explored to circumvent the issues associated with stoichiometric amounts of traditional Lewis acids, which are often corrosive and produce significant waste. organic-chemistry.org
Organometallic Coupling Reactions for Carbon-Carbon Bond Formation
Organometallic coupling reactions offer a powerful alternative to Friedel-Crafts acylation for the synthesis of aryl alkyl ketones. These methods often exhibit greater functional group tolerance and can provide access to isomers that are difficult to obtain through electrophilic substitution.
One prominent approach involves the cross-coupling of an organometallic reagent, such as an organomagnesium (Grignard) or organozinc species, with an acyl chloride. nih.gov In the context of synthesizing Ethanone, 1-(butylmethoxyphenyl)-, this could involve the reaction of a butoxyphenylmagnesium halide with acetyl chloride. However, a significant challenge with highly reactive organometallics like Grignard reagents is the potential for over-addition to the ketone product, leading to the formation of a tertiary alcohol. youtube.com
To mitigate this, less reactive organometallic reagents such as organocuprates (Gilman reagents) or the use of palladium-catalyzed coupling reactions are often employed. youtube.com For instance, a palladium-catalyzed carbonylative coupling of an aryl iodide with an alkyl bromide can yield alkyl aryl ketones. chemistryviews.org Another strategy is the Suzuki coupling of an arylboronic acid with an acyl halide. organic-chemistry.org
| Coupling Type | Organometallic Reagent | Electrophile | Catalyst | Key Features | Reference |
| Grignard | R-MgX | Acyl Halide | - | Risk of over-addition | youtube.com |
| Gilman | R₂CuLi | Acyl Halide | - | Less reactive, no over-addition | youtube.com |
| Suzuki | Arylboronic Acid | Acyl Halide | Palladium | Good functional group tolerance | organic-chemistry.org |
| Carbonylative | Aryl Iodide/Alkyl Bromide | CO | Palladium | Forms ketone from two halides | chemistryviews.org |
Table 2: Overview of Organometallic Coupling Reactions for Ketone Synthesis.
Advanced Functionalization of Precursor Molecules
The synthesis of Ethanone, 1-(butylmethoxyphenyl)- can also be envisioned through the functionalization of a pre-existing molecule. For example, the oxidation of a corresponding secondary alcohol, 1-(butylmethoxyphenyl)ethanol, would yield the desired ketone. A variety of oxidizing agents can be employed for this transformation.
Another advanced strategy involves the C-H activation of a suitable precursor. While still a developing field, the direct, catalyzed oxidation of a C-H bond in a butylmethoxyphenyl moiety at the appropriate position to form a ketone would be a highly atom-economical approach.
Regioselective Synthesis of Butylmethoxyphenyl Moieties
The regiochemical outcome of the synthesis is critical, particularly when dealing with substituted aromatic rings. As mentioned, in the Friedel-Crafts acylation of butoxybenzene, the electron-donating butoxy group directs the incoming acetyl group to the ortho and para positions. The para-isomer, 4-butoxyacetophenone, is typically the major product due to steric factors. To achieve high regioselectivity for the para-isomer, the reaction conditions, such as the choice of catalyst and solvent, can be optimized.
In cases where a specific regioisomer is required that is not favored by the inherent directing effects of the substituents, a multi-step synthetic sequence may be necessary. This could involve the use of blocking groups to temporarily deactivate certain positions on the aromatic ring, followed by their removal after the desired functionalization has been achieved. The regioselective synthesis of specifically substituted aromatic compounds is a well-established area of organic chemistry, often relying on a deep understanding of substituent effects and the careful choice of reagents and reaction pathways. nih.govnih.govrsc.org
Stereochemical Control in Aliphatic Chain Introduction (if applicable to chiral isomers)
For the specific compound Ethanone, 1-(butylmethoxyphenyl)-, there are no chiral centers, and therefore, stereochemical control is not a factor in its synthesis. However, if analogues with chiral aliphatic chains were to be synthesized, methods for stereoselective synthesis would become crucial. This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture.
Green Chemistry Principles and Sustainable Synthetic Routes for Ethanone, 1-(butylmethoxyphenyl)-
The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In the context of synthesizing Ethanone, 1-(butylmethoxyphenyl)-, several strategies can be employed to enhance the sustainability of the process.
The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. organic-chemistry.org For Friedel-Crafts type reactions, solid acid catalysts can replace traditional Lewis acids, minimizing waste and simplifying purification. organic-chemistry.org The development of reactions that can be conducted in environmentally benign solvents, such as water or ionic liquids, is another important consideration. beilstein-journals.orgchemistryviews.org
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a central tenet of green chemistry. Reactions like C-H activation or catalytic cycles that minimize the use of stoichiometric reagents are highly desirable. For instance, a visible-light-induced aerobic C-H oxidation has been developed for the synthesis of aromatic ketones, using air as the oxidant and water as the solvent. chemistryviews.org
| Green Chemistry Principle | Application in Ketone Synthesis | Example | Reference |
| Use of Catalysis | Replacement of stoichiometric Lewis acids | Solid acid catalysts in Friedel-Crafts acylation | organic-chemistry.org |
| Benign Solvents | Replacing hazardous organic solvents | Water or ionic liquids as reaction media | beilstein-journals.orgchemistryviews.org |
| Atom Economy | Maximizing incorporation of reactant atoms | C-H activation/oxidation reactions | chemistryviews.org |
| Renewable Feedstocks | Using bio-based starting materials | Ketonization of biomass-derived carboxylic acids | unibo.it |
Table 3: Application of Green Chemistry Principles to Aryl Ketone Synthesis.
By embracing these green chemistry principles, the synthesis of Ethanone, 1-(butylmethoxyphenyl)- and its analogues can be made more efficient, safer, and more sustainable.
Advanced Spectroscopic and Structural Elucidation Studies of Ethanone, 1 Butylmethoxyphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the molecular framework.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. emerypharma.com For 1-(4-butyl-2-methoxyphenyl)ethanone, COSY would show correlations between the adjacent methylene (B1212753) protons within the n-butyl chain (-CH₂-CH₂-CH₂-CH₃) and between the vicinal protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). emerypharma.comcolumbia.edu This is crucial for assigning the carbon signals for each protonated carbon in the molecule, from the butyl chain and acetyl methyl group to the aromatic CH groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together the full structure, as it shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.eduyoutube.comsdsu.edu Key HMBC correlations for 1-(4-butyl-2-methoxyphenyl)ethanone would include:
The acetyl protons (-C(=O)CH₃) to the carbonyl carbon (C=O) and the ipso-carbon of the aromatic ring (C1).
The methoxy (B1213986) protons (-OCH₃) to the aromatic carbon they are attached to (C2).
The benzylic protons of the butyl chain (Ar-CH₂) to the aromatic carbons C3, C4, and C5.
The aromatic protons to various carbons in the ring and to the carbons of the substituents, confirming their relative positions.
These experiments collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for 1-(4-butyl-2-methoxyphenyl)ethanone
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |
| 1 | ~132 (C) | - | - |
| 2 | ~159 (C-O) | - | - |
| 3 | ~105 (CH) | ~6.9 (d) | C1, C2, C4, C5 |
| 4 | ~145 (C) | - | - |
| 5 | ~122 (CH) | ~7.1 (dd) | C1, C3, C4, C-1' |
| 6 | ~133 (CH) | ~7.6 (d) | C1, C2, C4, C=O |
| C=O | ~200 (C) | - | - |
| -COCH₃ | ~29 (CH₃) | ~2.5 (s) | C=O, C1 |
| -OCH₃ | ~56 (CH₃) | ~3.8 (s) | C2 |
| 1' (Butyl) | ~35 (CH₂) | ~2.6 (t) | C3, C4, C5 |
| 2' (Butyl) | ~33 (CH₂) | ~1.6 (m) | C1', C3', C4' |
| 3' (Butyl) | ~22 (CH₂) | ~1.4 (m) | C2', C4' |
| 4' (Butyl) | ~14 (CH₃) | ~0.9 (t) | C2', C3' |
Solid-State NMR Applications for Supramolecular Organization
Solid-state NMR (ssNMR) provides atomic-level insights into the structure and dynamics of materials in their solid form, which can differ significantly from the solution state. nih.gov For a crystalline compound like 1-(butylmethoxyphenyl)ethanone, ssNMR can elucidate details of the supramolecular organization, including molecular packing, intermolecular interactions, and the presence of polymorphism (different crystalline forms).
Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. nih.gov For example, the ¹³C chemical shifts in an ssNMR spectrum are sensitive to the local environment, and differences in these shifts between a solid and solution sample can indicate specific intermolecular interactions, such as hydrogen bonding or π-stacking. Furthermore, ssNMR can be used to determine internuclear distances through techniques like Rotational-Echo Double-Resonance (REDOR), providing precise data on how molecules are arranged relative to one another in the crystal lattice. nih.gov
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isomeric Distinction
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula from its exact mass. The molecular formula for any isomer of ethanone (B97240), 1-(butylmethoxyphenyl)- is C₁₃H₁₈O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
Table 2: Exact Mass Calculation for C₁₃H₁₈O₂
| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 13 | 12.00000 | 156.00000 |
| Hydrogen (¹H) | 18 | 1.00783 | 18.14094 |
| Oxygen (¹⁶O) | 2 | 15.99491 | 31.98982 |
| Total | 206.13076 |
An experimentally determined mass within a few parts per million (ppm) of 206.13076 Da would confirm the elemental formula C₁₃H₁₈O₂. nist.gov
Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragment Ions
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting fragment ions. wikipedia.org The fragmentation pattern is highly dependent on the molecule's structure and provides a "fingerprint" that can be used for structural elucidation and distinguishing between isomers. The fragmentation is often achieved through Collision-Induced Dissociation (CID). wikipedia.orgnih.gov
For an isomer like 1-(4-butyl-2-methoxyphenyl)ethanone (Molecular Weight: 206.13), common fragmentation pathways would involve the cleavage of the weakest bonds.
Key predicted fragmentation pathways:
Loss of a methyl radical: Cleavage of the acetyl methyl group to form a stable acylium ion at m/z 191.
Formation of the acetyl cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a characteristic peak at m/z 43 ([CH₃CO]⁺).
Benzylic cleavage (McLafferty rearrangement): If a gamma-proton is available on the butyl chain, a rearrangement can occur, leading to the loss of propene (C₃H₆, 42 Da) and resulting in an ion at m/z 164.
Loss of the butyl radical: Cleavage of the butyl group from the aromatic ring, leading to a fragment at m/z 149.
The relative intensities of these fragment ions can help differentiate between isomers, as the position of the substituents influences the stability of the resulting ions and the favorability of certain fragmentation channels.
Table 3: Predicted MS/MS Fragment Ions for the [M+H]⁺ of 1-(4-butyl-2-methoxyphenyl)ethanone
| m/z (Da) | Proposed Formula | Description of Loss/Fragment |
| 207.1383 | [C₁₃H₁₉O₂]⁺ | Protonated molecular ion |
| 191.1067 | [C₁₂H₁₅O₂]⁺ | Loss of CH₄ (from methoxy and proton) or [M+H - CH₃]⁺ |
| 165.0910 | [C₁₀H₁₃O₂]⁺ | Loss of C₃H₆ (propene) via McLafferty rearrangement |
| 149.0603 | [C₉H₉O₂]⁺ | Loss of C₄H₁₀ (butane) |
| 43.0184 | [C₂H₃O]⁺ | Acetyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the functional groups present in a sample. nih.govnih.gov The spectra provide a unique molecular "fingerprint" that can be used for identification.
For 1-(butylmethoxyphenyl)ethanone, the key vibrational modes would be:
C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1670-1690 cm⁻¹, characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone.
C-H Stretches: Aliphatic C-H stretches from the butyl and acetyl groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches appear just above 3000 cm⁻¹.
C=C Aromatic Stretches: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-O Stretches: The aryl-alkyl ether linkage of the methoxy group will produce strong C-O stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 750-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene (B151609) ring. The specific frequencies can help confirm the isomeric structure.
Table 4: Predicted Characteristic Vibrational Frequencies for 1-(butylmethoxyphenyl)ethanone
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (Butyl, Acetyl) |
| ~1680 | C=O Stretch | Aryl Ketone |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1465 | C-H Bend | -CH₂- (Scissoring) |
| ~1360 | C-H Bend | -CH₃ (Symmetric) |
| 1275-1200 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |
| 1075-1020 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |
| 900-750 | C-H Bend (Out-of-Plane) | Aromatic Substitution Pattern |
Characteristic Spectroscopic Signatures of Aromatic and Carbonyl Moieties in Ethanone, 1-(butylmethoxyphenyl)-
The spectroscopic profile of Ethanone, 1-(butylmethoxyphenyl)- is dominated by the functional groups present: the acetyl group (ethanone), the substituted benzene ring (aromatic moiety), the methoxy group, and the butyl group. By examining data from analogues like 2'-methoxyacetophenone (B1218423) and 4'-methoxyacetophenone, we can predict the key spectroscopic features. spcmc.ac.innist.govrsc.orgchemicalbook.com
¹H NMR Spectroscopy:
The proton NMR spectrum would provide distinct signals for the different types of protons in the molecule.
Aromatic Protons: The protons on the phenyl ring would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) would be highly dependent on the substitution pattern of the butyl and methoxy groups. For instance, in 4'-methoxyacetophenone, the aromatic protons appear as two doublets around δ 6.91 and δ 7.91 ppm. rsc.org The presence of the electron-donating methoxy and butyl groups would influence the electron density at different positions on the ring, causing shifts in the proton resonances.
Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three methyl protons of the acetyl group is expected. In related acetophenones, this signal typically appears in the range of δ 2.5–2.6 ppm. rsc.org
Methoxy Protons (-OCH₃): The three protons of the methoxy group would also give rise to a sharp singlet, generally found around δ 3.8–3.9 ppm. spcmc.ac.inrsc.org
Butyl Protons (-C₄H₉): The butyl group would show a set of signals corresponding to its four different types of protons (CH₃, and three CH₂ groups). These would appear in the upfield region (typically δ 0.9–2.7 ppm), with characteristic splitting patterns (e.g., a triplet for the terminal methyl group).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet/Doublets/Triplets | Dependent on isomer |
| Acetyl (-COCH₃) | 2.5 - 2.6 | Singlet | |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | |
| Butyl (-CH₂CH₂CH₂CH₃) | 0.9 - 2.7 | Multiplets, Triplet | Signals for each CH₂ and CH₃ group |
¹³C NMR Spectroscopy:
The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom.
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 196–198 ppm. rsc.org
Aromatic Carbons: The carbons of the phenyl ring would resonate between δ 110 and 165 ppm. The carbon attached to the methoxy group would be highly shielded (e.g., around δ 163.5 ppm in 4'-methoxyacetophenone), while the carbon attached to the acetyl group would be more downfield. rsc.org
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected around δ 55 ppm. rsc.org
Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group would appear further upfield, around δ 26 ppm. rsc.org
Butyl Carbons (-C₄H₉): The four distinct carbon atoms of the butyl group would have signals in the upfield region of the spectrum (typically δ 13–40 ppm).
Infrared (IR) Spectroscopy:
IR spectroscopy is particularly useful for identifying the carbonyl and aromatic functionalities.
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the conjugated ketone carbonyl group is expected in the region of 1670–1685 cm⁻¹. For 2'-methoxyacetophenone, this band is observed at 1675 cm⁻¹. spcmc.ac.in
Aromatic C=C Stretches: Medium to weak bands from the carbon-carbon stretching vibrations within the aromatic ring would appear in the 1450–1600 cm⁻¹ region. spcmc.ac.in
C-O Stretches: The stretching vibrations of the C-O bonds of the methoxy group and the aryl ether linkage would result in strong bands, typically in the 1250–1300 cm⁻¹ (asymmetric) and 1020–1075 cm⁻¹ (symmetric) regions. spcmc.ac.in
Aromatic C-H Bends: Out-of-plane bending vibrations for the substituted aromatic ring would be visible in the 750–900 cm⁻¹ range, with the exact position indicative of the substitution pattern.
Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ketone | C=O Stretch | 1670 - 1685 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Aryl Ether | Asymmetric C-O-C Stretch | 1250 - 1300 | Strong |
| Aryl Ether | Symmetric C-O-C Stretch | 1020 - 1075 | Strong |
| Aromatic Ring | C-H Bends | 750 - 900 | Medium-Strong |
In-situ Spectroscopic Monitoring of Chemical Transformations
A comprehensive search of scientific literature did not yield specific studies on the in-situ spectroscopic monitoring of chemical transformations for Ethanone, 1-(butylmethoxyphenyl)-. However, such techniques are invaluable for studying reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms for related ketones.
Techniques like time-resolved FT-IR or NMR spectroscopy could be employed to monitor reactions such as oxidation, reduction of the carbonyl group, or electrophilic substitution on the aromatic ring. For example, during a reduction reaction, one could monitor the disappearance of the strong carbonyl (C=O) peak in the IR spectrum and the appearance of a broad O-H stretching band from the resulting alcohol. Similarly, ¹H NMR could track the decrease in the acetyl singlet and the emergence of new signals corresponding to the reduced product.
X-ray Crystallography and Single-Crystal Diffraction Analysis for Three-Dimensional Structure Determination (if applicable)
As of the latest literature reviews, a single-crystal X-ray structure for Ethanone, 1-(butylmethoxyphenyl)- has not been reported. Therefore, a definitive three-dimensional structure from experimental crystallographic data is not available. The following sections discuss the probable solid-state characteristics based on related structures.
Crystal Packing and Intermolecular Interactions
In the absence of a specific crystal structure, the crystal packing and intermolecular forces for Ethanone, 1-(butylmethoxyphenyl)- can be predicted based on its functional groups and data from analogous molecules. The molecular packing would be driven by a combination of weak intermolecular interactions.
C-H···O Hydrogen Bonds: A likely and significant interaction would be the formation of weak hydrogen bonds between the aromatic or aliphatic C-H donors and the oxygen atoms of the carbonyl and methoxy groups, which act as acceptors. In the crystal structure of a related compound, 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, C-H···O interactions involving the carbonyl oxygen were shown to mediate the formation of supramolecular chains. nih.gov
π-π Stacking: The presence of the aromatic ring allows for the possibility of π-π stacking interactions between adjacent molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be influenced by the electronic nature and steric hindrance of the substituents.
The interplay between these forces would dictate the final crystal lattice, influencing properties like melting point and density.
Polymorphism Studies and Crystal Growth Mechanisms
There are no reported polymorphism studies or detailed analyses of crystal growth mechanisms for Ethanone, 1-(butylmethoxyphenyl)- in the scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is influenced by the subtle balance of intermolecular forces. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. The conformational flexibility of the butyl group could also contribute to the potential for different packing arrangements, making polymorphism a plausible, though unstudied, feature of this compound.
Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity of Ethanone, 1 Butylmethoxyphenyl
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics
Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnist.govdergipark.org.tr The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nist.gov A smaller gap generally suggests higher reactivity. nist.govnih.gov In substituted acetophenones, the nature of the substituent can influence the energies of these frontier orbitals. For example, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting ability.
Table 1: Illustrative Frontier Orbital Data for Substituted Acetophenones This table is a representation based on general principles of FMO theory as specific data for the title compound is unavailable.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Acetophenone (B1666503) | -6.5 | -1.2 | 5.3 |
| p-Methoxyacetophenone | -6.2 | -1.1 | 5.1 |
| p-Nitroacetophenone | -7.0 | -2.0 | 5.0 |
Note: These values are hypothetical and for illustrative purposes only, demonstrating the expected trends.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. niscpr.res.in The MEP surface illustrates regions of positive and negative electrostatic potential, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas representing electron-poor regions (susceptible to nucleophilic attack). In acetophenone derivatives, the most negative potential is typically located around the carbonyl oxygen atom, highlighting it as the primary site for electrophilic attack, such as protonation. niscpr.res.in The distribution of charges, often calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the charge on each atom, further informing predictions of reactivity. nih.gov
Prediction of Chemical Reactivity Indices (e.g., Fukui Functions, Electrophilicity Index)
Chemical reactivity indices, derived from DFT calculations, offer a quantitative measure of a molecule's reactivity. The Fukui function, for example, identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. asianpubs.org The electrophilicity index provides a measure of a molecule's ability to accept electrons. For substituted acetophenones, these indices can be correlated with experimental observations of reactivity. For instance, a study on meta-substituted acetophenones used the electrophilicity index to correlate with Hammett constants, which are a measure of the electronic effect of substituents. asianpubs.org
Table 2: Representative Chemical Reactivity Indices This table is a representation based on general principles as specific data for the title compound is unavailable.
| Reactivity Index | Definition | Predicted Significance for Ethanone (B97240), 1-(butylmethoxyphenyl)- |
|---|---|---|
| Fukui Function (f(r)) | Measures the change in electron density at a point r when the number of electrons is changed. | Would identify the carbonyl carbon as a primary site for nucleophilic attack and the oxygen for electrophilic attack. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it acquires additional electronic charge from the environment. | The butoxy and methoxy (B1213986) groups would likely influence this index, indicating its overall electrophilic character. |
| Global Softness (S) | The inverse of global hardness, related to the HOMO-LUMO gap. | A higher value would suggest greater reactivity. |
Note: The predictions are based on the expected electronic effects of the butyl and methoxy substituents.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Predictive Chemistry
Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate the structural features of molecules with their chemical reactivity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict reactivity. For a series of substituted acetophenones, descriptors could include electronic parameters (like HOMO/LUMO energies and charge distributions), steric parameters, and topological indices. A QSRR model could then be developed to predict, for example, the rate of a particular reaction or the equilibrium constant for a binding interaction. While no specific QSRR models for Ethanone, 1-(butylmethoxyphenyl)- were found, this approach holds promise for predicting the reactivity of new compounds based on the properties of known molecules.
Solvent Effects on Molecular Properties and Reaction Pathways using Continuum and Explicit Solvation Models
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models can account for these effects using either continuum or explicit solvation models. Continuum models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation. For reactions involving charged or polar species, such as the protonation of an acetophenone, solvent effects are particularly important. Studies have shown that solvent can stabilize charged intermediates and transition states, thereby altering reaction rates and pathways. For Ethanone, 1-(butylmethoxyphenyl)-, the choice of solvent would be expected to impact its conformational preferences and the energetics of any reactions it undergoes.
Chemical Reactivity and Mechanistic Studies of Ethanone, 1 Butylmethoxyphenyl
Reactions at the Acetyl Moiety
The acetyl group (-COCH₃) is a primary site of reactivity in Ethanone (B97240), 1-(butylmethoxyphenyl)-. Its chemistry is characterized by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens.
The carbonyl carbon of the acetyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This leads to nucleophilic addition reactions, where the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral alkoxide intermediate that is subsequently protonated to form an alcohol. libretexts.org
The general mechanism for nucleophilic addition is as follows:
A nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the C=O group. masterorganicchemistry.com
This forms a tetrahedral alkoxide intermediate. libretexts.org
Protonation of the alkoxide by an acid source yields an alcohol. libretexts.org
A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents), hydride sources, and cyanide ions. youtube.com For instance, reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would yield a tertiary alcohol. Reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would produce a secondary alcohol. youtube.com The addition of cyanide, typically from a source like HCN or NaCN, results in the formation of a cyanohydrin. libretexts.orgyoutube.com
Condensation reactions, such as the aldol (B89426) condensation, are also possible if the enolate of Ethanone, 1-(butylmethoxyphenyl)- reacts with another molecule of itself or a different carbonyl compound. However, self-condensation might be sterically hindered.
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ | Tertiary Alcohol |
| Reduction | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ | Secondary Alcohol |
| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |
| Wittig Reaction | Ph₃P=CHR' | Alkene |
The hydrogen atoms on the methyl group adjacent to the carbonyl (the α-hydrogens) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. msu.edulibretexts.org Alternatively, in the presence of an acid catalyst, the ketone can exist in equilibrium with its enol tautomer. msu.edulibretexts.org This process is known as enolization. libretexts.org
The formation of enols or enolates is crucial as they act as nucleophiles, enabling substitution reactions at the α-carbon. libretexts.orglibretexts.org A classic example is the α-halogenation of ketones. Under acidic conditions, the reaction proceeds through the enol intermediate, and typically results in monosubstitution. msu.edu In contrast, under basic conditions, the enolate is the reactive intermediate, and polysubstitution often occurs because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. msu.edulibretexts.org
The mechanism for acid-catalyzed α-halogenation involves:
Protonation of the carbonyl oxygen.
Deprotonation at the α-carbon to form the enol.
The enol attacks the halogen (e.g., Br₂), followed by deprotonation to yield the α-halogenated ketone. msu.edu
| Process | Conditions | Key Intermediate | Typical Outcome |
|---|---|---|---|
| Enolization (Acid-Catalyzed) | H⁺ (e.g., H₃O⁺) | Enol | Equilibrium with ketone |
| Enolate Formation (Base-Catalyzed) | Base (e.g., NaOH, LDA) | Enolate | Nucleophilic intermediate |
| α-Halogenation (Acidic) | Br₂, H₃O⁺ | Enol | Monohalogenation |
| α-Halogenation (Basic) | Br₂, NaOH | Enolate | Polyhalogenation (Haloform reaction if methyl ketone) |
Electrophilic Aromatic Substitution on the Butylmethoxyphenyl Ring
The aromatic ring of Ethanone, 1-(butylmethoxyphenyl)- is activated towards electrophilic aromatic substitution (EAS), a reaction where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this substitution are governed by the existing substituents: the butyl group, the methoxy (B1213986) group, and the acetyl group.
Substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions (ortho, meta, or para) and affect the reaction rate. wikipedia.org
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho-, para-director. ucla.edulibretexts.org The oxygen atom can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during attack at the ortho and para positions. organicchemistrytutor.com
Butyl Group (-C₄H₉): As an alkyl group, it is an activating group and an ortho-, para-director. ucla.edustackexchange.com It donates electron density primarily through an inductive effect. stackexchange.comualberta.ca
Acetyl Group (-COCH₃): This is a deactivating group and a meta-director. ualberta.cachegg.com It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate for ortho and para attack.
In a polysubstituted ring, the most powerful activating group generally controls the regioselectivity. In this case, the methoxy group is a much stronger activator than the butyl group. Therefore, electrophilic substitution will be directed to the positions ortho and para to the methoxy group. The specific outcome will depend on the initial arrangement of the substituents. For example, in 1-(4-butyl-2-methoxyphenyl)ethanone, the positions ortho (C3) and para (C5) to the methoxy group are the most activated sites for substitution. Steric hindrance from the existing butyl and acetyl groups will also play a significant role in determining the final product ratio.
| Substituent on Ring | Activating/Deactivating Effect | Directing Effect | Primary Mechanism of Effect |
|---|---|---|---|
| Methoxy (-OCH₃) | Strongly Activating | Ortho, Para | Resonance (Donating) |
| Butyl (-C₄H₉) | Activating | Ortho, Para | Inductive (Donating) |
| Acetyl (-COCH₃) | Deactivating | Meta | Resonance & Inductive (Withdrawing) |
The distribution of products in electrophilic aromatic substitution can be influenced by whether the reaction is under kinetic or thermodynamic control. pressbooks.publibretexts.org
Kinetic Control: At lower temperatures, where the reaction is essentially irreversible, the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). libretexts.orgmasterorganicchemistry.com This is known as the kinetic product.
Thermodynamic Control: At higher temperatures, where the substitution reaction may be reversible, an equilibrium can be established between the products. The major product will be the most stable isomer, regardless of its rate of formation. pressbooks.pubmasterorganicchemistry.com This is the thermodynamic product.
For the substitution on the butoxy/methoxyphenyl ring, steric hindrance can raise the activation energy for attack at a sterically crowded ortho position. This might make the less hindered para position the kinetically favored product. However, if the ortho product has some stabilizing intramolecular interactions, it might be the thermodynamically favored product. The specific conditions, such as reaction time and temperature, can thus be manipulated to favor one isomer over another. pressbooks.pub For example, sulfonation is a classic reversible EAS reaction where temperature can be used to control the ortho/para product ratio.
| Control Type | Reaction Conditions | Determining Factor | Major Product |
|---|---|---|---|
| Kinetic Control | Low Temperature, Short Reaction Time | Rate of Formation (Lowest Ea) | The product that forms fastest |
| Thermodynamic Control | High Temperature, Long Reaction Time (Reversible) | Product Stability | The most stable product |
Oxidation and Reduction Pathways of Ethanone, 1-(butylmethoxyphenyl)-
The acetyl group can undergo both oxidation and reduction, leading to a variety of other functional groups.
Reduction: The ketone functionality is readily reduced.
Reduction to a Secondary Alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, 1-(butylmethoxyphenyl)ethanol. youtube.com
Reduction to an Alkane (Deoxygenation): The carbonyl group can be completely removed and replaced with two hydrogen atoms to form an alkylbenzene. This can be achieved under either acidic or basic conditions.
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).
Wolff-Kishner Reduction: Uses hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent.
Oxidation: While the aromatic ring is generally resistant to oxidation except under harsh conditions, the acetyl group can be oxidized.
Haloform Reaction: As a methyl ketone, Ethanone, 1-(butylmethoxyphenyl)- will undergo the haloform reaction with a halogen (I₂, Br₂, or Cl₂) in the presence of excess base (e.g., NaOH). This reaction converts the acetyl group into a carboxylate and produces a haloform (CHI₃, CHBr₃, or CHCl₃). libretexts.org Acidic workup yields the corresponding butoxy/methoxybenzoic acid.
Baeyer-Villiger Oxidation: This reaction uses a peroxy acid (like m-CPBA) to oxidize the ketone to an ester. The migratory aptitude of the adjacent groups determines the product. In this case, the aryl group is more likely to migrate than the methyl group, leading to the formation of a butoxy/methoxyphenyl acetate.
Oxidative Cleavage: Under specific conditions with strong oxidizing agents, cleavage of the C-C bond between the carbonyl and the aryl ring can occur. rsc.org
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Reduction (Deoxygenation) | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Alkane |
| Oxidation (Haloform) | 1. Br₂/NaOH 2. H₃O⁺ | Carboxylic Acid |
| Oxidation (Baeyer-Villiger) | m-CPBA | Ester |
Photochemical Reactions and Photo-induced Transformations
The photochemical behavior of ketones such as Ethanone, 1-(butylmethoxyphenyl)- is largely governed by the excitation of the carbonyl group. Upon absorption of ultraviolet radiation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing to a more stable triplet state (T₁). These excited states are responsible for the subsequent photochemical reactions. The primary photochemical processes for aromatic ketones are the Norrish Type I and Norrish Type II reactions. wikipedia.org
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and the adjacent carbon). wikipedia.org For Ethanone, 1-(butylmethoxyphenyl)-, this would result in the formation of a butoxy-methoxyphenylcarbonyl radical and a methyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, including:
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new aryl radical.
Recombination: The radical fragments can recombine to reform the original ketone.
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules.
The prevalence of the Norrish Type I pathway is influenced by factors such as the stability of the radicals formed and the solvent environment.
Norrish Type II Reaction: This process is an intramolecular reaction that occurs if the ketone possesses an accessible γ-hydrogen atom. In the case of Ethanone, 1-(butylmethoxyphenyl)-, the butyl group provides such hydrogens. The excited carbonyl group abstracts a γ-hydrogen, leading to the formation of a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo two principal secondary reactions:
Fragmentation (Cleavage): The Cα-Cβ bond cleaves to yield an enol and an alkene. For Ethanone, 1-(butylmethoxyphenyl)-, this would result in the formation of 1-(2-methoxyphenyl)ethen-1-ol (B13969409) and propene. The enol would then tautomerize to the more stable acetophenone (B1666503) derivative.
Cyclization (Yang-Norrish Reaction): The biradical can cyclize to form a cyclobutanol (B46151) derivative. researchgate.net
Studies on butyrophenone, a structurally similar ketone, have shown that the Norrish Type II reaction is a major pathway. acs.org The reaction proceeds from the triplet excited state and leads to the formation of acetophenone and ethene, alongside a cyclobutanol product. researchgate.net The efficiency and product distribution of these reactions are sensitive to the reaction conditions, including the solvent and the presence of quenchers. rsc.org
Below is a table summarizing the expected photochemical reaction products of Ethanone, 1-(butylmethoxyphenyl)- based on known reactions of analogous ketones.
| Reaction Type | Initial Step | Intermediate | Primary Products |
| Norrish Type I | α-Cleavage | Butoxy-methoxyphenylcarbonyl radical + Methyl radical | Decarbonylation products, recombination products |
| Norrish Type II | γ-Hydrogen abstraction | 1,4-Biradical | 1-(2-methoxyphenyl)ethen-1-ol + Propene |
| Yang-Norrish | Intramolecular cyclization | 1,4-Biradical | Substituted cyclobutanol |
Catalyzed Transformations Involving Ethanone, 1-(butylmethoxyphenyl)-
The presence of the aromatic ring and the ketone functionality in Ethanone, 1-(butylmethoxyphenyl)- makes it a versatile substrate for various catalyzed transformations, enabling the synthesis of more complex molecules, including valuable chiral alcohols.
Metal-Catalyzed Cross-Coupling at the Aromatic Ring:
While specific studies on the cross-coupling of Ethanone, 1-(butylmethoxyphenyl)- are not extensively reported, the principles of modern cross-coupling chemistry can be applied. The aromatic ring of acetophenone derivatives can be functionalized through palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings. These reactions typically require the pre-functionalization of the aromatic ring with a halide (e.g., bromo or iodo) to serve as the electrophilic partner. For instance, a bromo-substituted derivative of Ethanone, 1-(butylmethoxyphenyl)- could be coupled with various organoboron reagents (in the case of Suzuki-Miyaura coupling) or alkenes (in the case of Heck coupling) to introduce new carbon-carbon bonds at the aromatic ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.
Asymmetric Reactions:
A significant area of research for aromatic ketones like Ethanone, 1-(butylmethoxyphenyl)- is their use in asymmetric synthesis to produce enantiomerically enriched secondary alcohols. These chiral alcohols are valuable building blocks in the pharmaceutical and fine chemical industries.
Asymmetric Hydrogenation and Transfer Hydrogenation:
The catalytic asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are powerful methods for synthesizing chiral alcohols. Ruthenium(II) complexes bearing chiral ligands, such as those derived from N-tosylethylenediamine, have been shown to be highly effective for the asymmetric hydrogenation of aromatic ketones. nih.gov These reactions can proceed with high enantioselectivity (often >95% ee) and yield. nih.govacs.org
In asymmetric transfer hydrogenation, a hydrogen donor like 2-propanol or formic acid is used instead of molecular hydrogen. acs.org Chiral Ru(II), Rh(III), and Ir(III) complexes are commonly employed as catalysts. nih.gov The reaction mechanism typically involves the formation of a metal hydride species that delivers a hydride to the ketone in a stereoselective manner, governed by the chiral environment of the catalyst.
The following table presents representative data for the asymmetric transfer hydrogenation of acetophenone derivatives, which are structurally analogous to Ethanone, 1-(butylmethoxyphenyl)-.
| Catalyst | Substrate | Hydrogen Donor | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| RuCl(S,S)-TsDPEN | Acetophenone | 2-Propanol/KOH | (R)-1-Phenylethanol | 97 | 97 |
| RuCl(S,S)-TsDPEN | 4'-Chloroacetophenone | 2-Propanol/KOH | (R)-1-(4-Chlorophenyl)ethanol | 98 | 96 |
| [IrCl₂(Cp*)]₂/(S,S)-TsDPEN | 4'-Methoxyacetophenone | HCOOH/Et₃N | (R)-1-(4-Methoxyphenyl)ethanol | 95 | 98 |
Data is for analogous compounds and serves as a representation of expected reactivity.
Derivatization Strategies and Synthesis of Advanced Chemical Structures Incorporating Ethanone, 1 Butylmethoxyphenyl
Functionalization of the Butyl Side Chain
The n-butyl group attached to the phenyl ring is a key site for introducing chemical diversity. The positions along the alkyl chain, particularly the benzylic position, are amenable to a variety of functionalization reactions.
Introduction of Alkenes/Alkynes: Dehydrogenation reactions can introduce unsaturation into the butyl chain, creating styrenyl-type derivatives. This is typically achieved using catalysts like palladium on carbon (Pd/C) or other supported metal catalysts at elevated temperatures. The resulting double bond can then serve as a handle for further reactions, such as Diels-Alder cycloadditions, epoxidations, or polymerizations.
Introduction of Heteroatoms: The introduction of heteroatoms such as halogens, oxygen, or nitrogen can significantly alter the chemical properties of the molecule.
Halogenation: The benzylic position (the carbon adjacent to the aromatic ring) is particularly susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This yields a benzylic bromide, a versatile intermediate for nucleophilic substitution reactions.
Oxidation: Oxidation of the benzylic carbon can yield alcohols or ketones. Milder oxidizing agents can selectively oxidize the benzylic position, while stronger conditions might lead to cleavage of the side chain.
A representative, though not exhaustive, summary of potential side-chain functionalizations is presented below.
| Reaction Type | Reagent/Conditions | Potential Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(1-bromo-butylmethoxyphenyl)ethanone |
| Dehydrogenation | Pd/C, heat | 1-(1-butenylmethoxyphenyl)ethanone |
| Benzylic Oxidation | KMnO4 (controlled) | 1-(1-hydroxy-butylmethoxyphenyl)ethanone |
Transformations Involving the Methoxy (B1213986) Group
The methoxy group (-OCH3) is a common feature in many natural products and pharmaceutical compounds, and its transformation is a well-established area of organic synthesis. wikipedia.org
Demethylation and Ether Cleavage: The most common transformation of the methoxy group is its cleavage to reveal a hydroxyl group (a phenol). This unmasks a reactive site for further functionalization, such as esterification, etherification, or electrophilic aromatic substitution. Strong acids like hydrogen bromide (HBr) or boron tribromide (BBr3) are highly effective for this purpose. BBr3 is particularly useful as it can often be used under milder conditions. The resulting hydroxyphenyl ethanone (B97240) derivative is a valuable intermediate for building more complex molecules.
| Transformation | Reagent | Resulting Functional Group |
| O-Demethylation | Boron tribromide (BBr3) | Phenolic hydroxyl (-OH) |
| Ether Cleavage | Hydrobromic acid (HBr) | Phenolic hydroxyl (-OH) |
The position of the methoxy group (ortho, meta, or para to the acetyl group) influences its reactivity and the electronic properties of the aromatic ring. A methoxy group in the para position acts as a strong electron-donating group, while in the meta position, it functions as an electron-withdrawing group. wikipedia.org
Cyclization and Rearrangement Reactions
Derivatives of Ethanone, 1-(butylmethoxyphenyl)- can be used as precursors in a variety of cyclization and rearrangement reactions to form heterocyclic and polycyclic structures. The acetyl group is a particularly useful handle for such transformations. For instance, it can undergo condensation reactions with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles.
One notable reaction is the Fischer indole (B1671886) synthesis, where the ketone could first be converted to its corresponding arylhydrazone and then treated with an acid catalyst to yield a substituted indole. Similarly, intramolecular Friedel-Crafts reactions could be envisioned if the butyl chain were functionalized with a suitable acyl or alkyl halide group, leading to the formation of fused ring systems.
Synthesis of Polymeric Precursors and Oligomers
Substituted acetophenones serve as valuable monomers for the synthesis of various polymers. ibm.comacs.org For Ethanone, 1-(butylmethoxyphenyl)-, polymerization could be achieved through several routes. For example, if an alkene is introduced into the butyl side chain, the resulting styrenic monomer can undergo radical or controlled polymerization to form polymers with pendant butylmethoxyphenyl ethanone groups. ibm.com
These polymers could have interesting material properties, potentially finding applications in coatings, specialty plastics, or as functional materials where the ketone or methoxy groups can be further modified post-polymerization. The synthesis of polymers from acetophenone (B1666503) enol esters has been demonstrated as a pathway to poly(phenylacetylenes). ibm.comacs.org This suggests that converting the acetyl group of Ethanone, 1-(butylmethoxyphenyl)- to an enol ester could open a route to novel conjugated polymer structures.
Preparation of Chiral Derivatives and Enantioselective Synthesis
The ketone functional group in Ethanone, 1-(butylmethoxyphenyl)- is prochiral, meaning it can be reduced to form a chiral secondary alcohol. The development of methods for the enantioselective synthesis of chiral molecules is a major focus in modern chemistry due to the different biological activities often exhibited by different enantiomers. techniques-ingenieur.fr
Enantioselective Reduction: The asymmetric reduction of prochiral ketones is a well-studied transformation. nih.govmdpi.com Catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), can produce the corresponding 1-(butylmethoxyphenyl)ethanol with high enantiomeric excess (ee). mdpi.com Another common method is the use of chiral reducing agents like those derived from boranes in the presence of chiral ligands. nih.gov The choice of catalyst and reaction conditions determines which enantiomer of the alcohol is formed preferentially. nih.govresearchgate.net
Recent Advances in Asymmetric Synthesis: Recent research has highlighted the development of novel chiral catalysts and methodologies that could be applicable. For instance, enantioselective carbonylative coupling reactions using nickel and photoredox catalysis offer modular routes to α-chiral carbonyl compounds. acs.org While this would build the chiral center adjacent to the carbonyl rather than reducing it, it showcases the advanced strategies available for creating chiral derivatives from aromatic ketone scaffolds.
The following table summarizes representative approaches for the enantioselective reduction of an acetophenone-like structure.
| Method | Catalyst/Reagent System | Product Type | Typical Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Ru-(R)-BINAP/diamine | Chiral secondary alcohol | >90% |
| Chiral Borane Reduction | Borane with chiral oxazaborolidine (CBS catalyst) | Chiral secondary alcohol | High |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II) complexes | Chiral secondary alcohol | Up to 99% acs.org |
These derivatization strategies highlight the synthetic versatility of Ethanone, 1-(butylmethoxyphenyl)-, allowing for the creation of a wide range of advanced chemical structures with tailored properties.
Advanced Applications in Materials Science and Supramolecular Chemistry
Role as Monomers or Building Blocks in Polymer Synthesis for Tailored Material Properties
The structure of Ethanone (B97240), 1-(butylmethoxyphenyl)- lends itself to being a valuable monomer in polymer synthesis. The presence of the aromatic ring and the ketone group offers sites for polymerization reactions. For instance, aromatic ketones are foundational to the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). vt.eduresearchgate.netmdpi.comnih.govresearchgate.net These materials are known for their exceptional thermal stability and mechanical strength. vt.edumdpi.com The incorporation of a butyl group could introduce flexibility into the polymer backbone, potentially lowering the glass transition temperature and improving processability. Furthermore, the methoxy (B1213986) group can enhance solubility in organic solvents, a crucial factor for polymer processing. vt.edu The copolymerization of butyl acrylate (B77674) with other monomers has been shown to significantly influence the final properties of the resulting polymer films. researchgate.netnih.govresearchgate.netacs.org
Table 1: Potential Influence of Structural Moieties of Ethanone, 1-(butylmethoxyphenyl)- on Polymer Properties
| Structural Moiety | Potential Influence on Polymer Properties |
| Aromatic Ketone | High thermal stability, mechanical strength, potential for polycondensation reactions. |
| Butyl Group | Increased flexibility, lower glass transition temperature, improved processability. |
| Methoxyphenyl Group | Enhanced solubility in organic solvents, potential for modifying electronic properties. |
Investigation in Liquid Crystalline Systems due to Aromatic and Flexible Alkyl/Alkoxy Groups
The combination of a rigid aromatic core and flexible alkyl and alkoxy chains is a hallmark of many liquid crystalline materials. mst.edumdpi.comscirp.orgmdpi.comsemanticscholar.orgresearchgate.net The aromatic ring provides the necessary rigidity for the formation of ordered mesophases, while the butyl and methoxy groups can influence the type of liquid crystal phase and the temperature range over which it is stable. mdpi.commdpi.com The length and nature of alkoxy chains, for example, have been shown to be critical in determining mesogenic properties. mst.edu Research on other aromatic compounds has demonstrated that the interplay between molecular shape and intermolecular interactions, governed by such substituent groups, is key to achieving liquid crystallinity. mst.edumdpi.comscirp.org
Photonic and Electronic Material Precursors Derived from Ethanone, 1-(butylmethoxyphenyl)-
Aromatic ketones and their derivatives are actively investigated for their potential in photonic and electronic applications. The methoxy group, being an electron-donating group, can influence the photophysical properties of the molecule, such as its absorption and emission spectra. psu.eduresearchgate.netresearchgate.net The introduction of different functional groups to an aromatic backbone can significantly alter its nonlinear optical properties. researchgate.netmdpi.comresearchgate.net While direct data on Ethanone, 1-(butylmethoxyphenyl)- is not available, studies on similar methoxyphenyl ketones suggest potential applications in areas like organic light-emitting diodes (OLEDs) or as components in photosensitive materials. researchgate.netontosight.ai The specific positioning of the butyl and methoxy groups on the phenyl ring would be expected to fine-tune these electronic and photonic characteristics.
Self-Assembly Behavior and Non-Covalent Interactions
The self-assembly of molecules into well-defined architectures is a cornerstone of modern materials science and nanotechnology. The structure of Ethanone, 1-(butylmethoxyphenyl)- is amenable to various non-covalent interactions that drive self-assembly.
Supramolecular Aggregation and Host-Guest Chemistry
The principles of host-guest chemistry involve the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. nih.govrsc.orgnih.gov While there is no specific research on Ethanone, 1-(butylmethoxyphenyl)- as a host or guest, its aromatic and alkoxy functionalities could participate in such interactions. For example, the methoxy group could act as a hydrogen bond acceptor, and the aromatic ring could engage in π-stacking interactions with suitable guest molecules. rsc.org The butyl group could influence the shape and size of any potential binding cavity. The design of novel host-guest systems is a vibrant area of research with applications in sensing, catalysis, and drug delivery. nih.gov
Environmental Chemistry: Abiotic Degradation Pathways and Fate in Natural Systems
Photolytic Degradation Mechanisms of Ethanone (B97240), 1-(butylmethoxyphenyl)- in Aquatic and Atmospheric Environments
Avobenzone (B1665848) is known to be highly susceptible to photodegradation, a characteristic that impacts its efficacy as a sunscreen and contributes to its transformation in the environment. nih.govwikipedia.org Upon exposure to UV radiation, particularly UVA light, avobenzone can undergo several photochemical processes.
In aquatic environments, direct photolysis is a significant degradation pathway. nih.gov Avobenzone strongly absorbs UV light at wavelengths greater than 290 nm, which makes it prone to breakdown by sunlight. nih.gov One study showed that one hour of sunlight exposure can reduce avobenzone's absorbance by 36%. nih.gov The photodegradation process involves the transformation of the more stable enol form of avobenzone to its keto form upon UV exposure. uvabsorbers.com This excited keto form is less effective at absorbing UV radiation and can undergo irreversible cleavage, leading to the formation of free radicals. uvabsorbers.com The solvent environment plays a crucial role in the photostability of avobenzone; it is relatively stable in polar protic solvents but unstable in nonpolar environments. wikipedia.org
In the atmosphere, avobenzone is expected to exist in both vapor and particulate phases. nih.gov The vapor-phase reaction of avobenzone with photochemically-produced hydroxyl radicals is an important degradation mechanism. nih.gov The estimated atmospheric half-life for this reaction is about 15 hours. nih.gov
Hydrolytic Stability and Identification of Transformation Products under Environmental Conditions
Avobenzone is generally considered to be hydrolytically stable in the environment. nih.gov It lacks functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions. nih.gov However, under specific conditions, such as in the presence of chlorine (used for disinfection in swimming pools) and UV irradiation, avobenzone can degrade and form various transformation products. msu.ru
A study identified twenty-five different compounds as transformation products of avobenzone when subjected to chlorination and UV irradiation. msu.ru The primary chlorination products were identified as 2-chloro-1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione and 2,2-dichloro-1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione. msu.ruresearchgate.net Other identified byproducts include substituted chlorinated phenols and acetophenones. msu.ru The formation of these products highlights the complex chemical transformations that avobenzone can undergo in specific aquatic environments like swimming pools.
Oxidative Degradation Pathways (e.g., by reactive oxygen species) in Environmental Matrices
Oxidative degradation is another important pathway for the transformation of avobenzone in the environment. The photoexcitation of avobenzone can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen. cosmeticsandtoiletries.comnih.gov The excited keto form of avobenzone can react with oxygen to produce singlet oxygen, which can then contribute to the further degradation of the parent compound. cosmeticsandtoiletries.com
In natural waters, avobenzone has been shown to degrade through reactions with hydroxyl radicals produced via sensitized photolysis. nih.gov The presence of other substances in the water that can act as photosensitizers can accelerate the degradation of avobenzone through the generation of these reactive species. nih.gov The interaction with mineral UV absorbers like titanium dioxide and zinc oxide can also influence avobenzone's stability, with some studies suggesting that these minerals can accelerate its degradation in light. wikipedia.orgtaylorandfrancis.com
Modeling Environmental Persistence based on Chemical Structure and Abiotic Factors
The environmental persistence of avobenzone is influenced by a combination of its chemical structure and various abiotic factors. While not readily biodegradable, its susceptibility to photodegradation means it is considered "pseudo-persistent" due to its continuous and widespread release into the environment. researchgate.net
Models for environmental fate consider factors such as its low water solubility and moderate potential to sorb to sediment and soil. cosmeticsandtoiletries.comnih.gov The octanol-water partition coefficient (log Kow) of 4.51 indicates a tendency to associate with organic matter. researchgate.net
The photostability of avobenzone is highly dependent on its molecular environment. nih.gov For instance, it is more stable in protic environments. nih.gov The presence of photostabilizers, often included in sunscreen formulations, can significantly reduce its degradation rate. uvabsorbers.comyoutube.com Conversely, interactions with other chemicals, including other UV filters and minerals, can impact its persistence. wikipedia.orgnih.gov
Chemical Analysis and Characterization of Abiotic Environmental Transformation Products
The identification and characterization of avobenzone's transformation products are essential for a complete understanding of its environmental impact. Various analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS) being the most common. msu.ruacs.org
Studies have utilized GC/MS to identify numerous degradation byproducts formed under conditions of chlorination and UV irradiation. msu.ru These include chlorinated derivatives of the parent compound as well as smaller molecules like substituted phenols and acetophenones. msu.ru High-performance liquid chromatography (HPLC) is used to quantify the concentration of avobenzone and its degradation products in various samples. acs.org The use of advanced analytical methods is crucial for detecting and identifying the wide array of transformation products that can be formed from avobenzone in different environmental matrices.
Data Tables
Table 1: Abiotic Degradation Pathways of Ethanone, 1-(butylmethoxyphenyl)-
| Degradation Pathway | Description | Key Factors |
| Photolytic Degradation | Breakdown of the molecule upon exposure to UV light, primarily UVA. Involves isomerization from the enol to the keto form, followed by irreversible cleavage and free radical formation. uvabsorbers.com | UV radiation (sunlight), solvent polarity, presence of other UV filters. nih.govwikipedia.org |
| Hydrolytic Degradation | Generally stable against hydrolysis under normal environmental conditions due to the lack of hydrolyzable functional groups. nih.gov | pH, temperature. nih.gov |
| Oxidative Degradation | Transformation through reaction with reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. cosmeticsandtoiletries.comnih.gov | Presence of photosensitizers, oxygen, and other oxidants (e.g., chlorine). nih.govmsu.ru |
Table 2: Identified Transformation Products of Ethanone, 1-(butylmethoxyphenyl)- under Chlorination and UV-Irradiation
| Transformation Product | Chemical Formula | Notes |
| 2-chloro-1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione | C20H21ClO3 | Primary monochlorinated product. msu.ruresearchgate.net |
| 2,2-dichloro-1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione | C20H20Cl2O3 | Primary dichlorinated product. msu.ruresearchgate.net |
| Substituted Chlorinated Phenols | Varies | A class of byproducts formed during degradation. msu.ru |
| Substituted Acetophenones | Varies | A class of byproducts formed during degradation. msu.ru |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
